4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine
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Overview
Description
4-[(4-chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine is a member of phenylhydrazines.
Scientific Research Applications
Eco-Friendly Synthesis Methods
The compound 4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine has been utilized in the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound as eco-friendly energy sources. This process showcases the compound's versatility and its role in promoting sustainable chemistry practices by achieving high yields through environmentally friendly methods (Al‐Zaydi, 2009).
Pharmaceutical Potential and Reactivity Studies
Detailed computational evaluations have been conducted on pyrazole derivatives, including those similar to this compound, to understand their reactive properties, stability in water, and potential as pharmaceutical agents. Such studies provide insights into the molecule's behavior, laying the groundwork for its application in drug development, specifically indicating possible inhibitory activity against certain enzymes and pathogens (Thomas et al., 2018).
Antifungal and Antimicrobial Applications
Novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety synthesized from derivatives of this compound have shown promising antifungal activity. This highlights the compound's utility in developing new antifungal agents with potential applications in agriculture and medicine (Ibrahim et al., 2008).
Anticancer Research
In the realm of cancer research, derivatives of this compound have been synthesized and identified for their potential as anti-cancer agents. Studies on their electronic structure, physico-chemical properties, and docking analysis suggest these compounds might act as negative responders against specific enzymes, opening new avenues for cancer therapy (Thomas et al., 2019).
Properties
CAS No. |
5583-76-6 |
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Molecular Formula |
C9H9ClN6 |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H9ClN6/c10-5-1-3-6(4-2-5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
InChI Key |
AFJGGVKGGIUNFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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